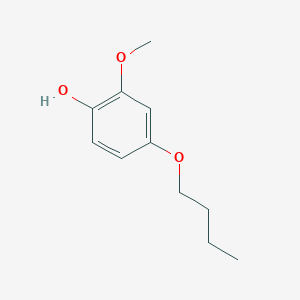

4-Butoxy-2-methoxyphenol

Description

Contextualization within the Class of Alkyl-Substituted Guaiacols and Phenolic Ethers

4-Butoxy-2-methoxyphenol is classified as both an alkyl-substituted guaiacol (B22219) and a phenolic ether. Guaiacol, or 2-methoxyphenol, serves as the foundational structure, which is a type of phenolic compound. wikipedia.orgresearchgate.net Phenolic ethers are organic compounds where the hydroxyl group of a phenol (B47542) is replaced by an alkoxy group. wikipedia.org In the case of this compound, a butoxy group is attached to the guaiacol backbone.

The class of alkyl-substituted guaiacols is significant in the study of lignin-derived phenols, which are seen as sustainable sources for producing valuable chemicals like cyclohexanols. rsc.org Research has shown that the nature of the alkyl substituent on the guaiacol ring can influence the compound's properties and reactivity. researchgate.net For instance, the substitution of a methyl group at the 4-position of guaiacol was found to enhance its repellent properties against certain insects. researchgate.net

Overview of Structural Features and Their Chemical Significance

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group, a methoxy (B1213986) group, and a butoxy group. Its formal IUPAC name is 4-(butoxymethyl)-2-methoxyphenol. inchikey.infonih.gov The molecular formula is C12H18O3, and it has a molecular weight of approximately 210.27 g/mol . chemical-suppliers.eubiosynth.com

The key structural features are:

Aromatic Ring: Provides a stable, planar core.

Phenolic Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor, influencing the compound's polarity and reactivity.

Methoxy (-OCH3) Group: An electron-donating group that can influence the reactivity of the aromatic ring.

Butoxy (-OC4H9) Group: A larger alkyl ether group that increases the molecule's lipophilicity and can impact its physical properties and biological interactions.

The combination of these functional groups results in a molecule with a balance of hydrophilic and lipophilic characteristics. It is described as being insoluble in water but soluble in most organic solvents. inchikey.info

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on this compound, also known as vanillyl butyl ether, highlights its use as a flavoring agent in food products and as an ingredient in cosmetics and personal care products. nih.govatamanchemicals.com It is recognized for its characteristic vanilla-like odor and is produced through the reaction of vanillin (B372448) and butyl alcohol. inchikey.infoatamanchemicals.com Some research indicates it has antimicrobial properties, showing effectiveness against Candida glabrata. biosynth.com

Despite its commercial applications, a literature review suggests that there are very few published scientific articles specifically dedicated to the fundamental chemical research of this compound. hmdb.ca Much of the available information pertains to its commercial uses rather than in-depth studies of its chemical reactivity, synthesis optimization, or potential as a platform chemical.

A significant knowledge gap exists in the comprehensive understanding of its reaction mechanisms, potential for derivatization, and its behavior in various chemical transformations. While the synthesis from vanillin and butanol is known, exploration of alternative, more efficient, or greener synthetic routes is an area ripe for investigation. inchikey.infoatamanchemicals.com Furthermore, detailed studies on its physicochemical properties beyond basic data points are limited. chemeo.com

Future research could focus on:

Elucidating the detailed mechanisms of its known reactions.

Exploring its potential as a building block for the synthesis of more complex molecules.

Investigating its catalytic properties or its role as a ligand in coordination chemistry.

Conducting comprehensive studies on its thermal and photochemical stability.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 210.27 | g/mol | chemical-suppliers.eubiosynth.com |

| Molecular Formula | C12H18O3 | chemical-suppliers.eubiosynth.com | |

| Density | 1.057 | g/mL at 25 °C | chemical-suppliers.eu |

| Boiling Point | 241 | °C | chemical-suppliers.eu |

| Flash Point | >230 | °F | chemical-suppliers.eu |

| logP (Octanol/Water Partition Coefficient) | 2.718 | chemeo.com | |

| Water Solubility (log10WS) | -2.78 | mol/L | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

833445-78-6 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-butoxy-2-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-3-4-7-14-9-5-6-10(12)11(8-9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

LUCJGAGJVQJIOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of 4 Butoxy 2 Methoxyphenol

Direct Synthetic Routes to 4-Butoxy-2-methoxyphenol

The formation of this compound is primarily achieved through etherification, a fundamental reaction in organic synthesis. These routes typically begin with 2-methoxyphenol (guaiacol) and introduce the butyl group via an ether linkage at the C4 position's hydroxyl group.

Targeted Alkoxylation Approaches for Phenolic Compounds

Targeted alkoxylation offers alternative strategies for creating aryl ethers. One such method involves the vapor-phase reaction of phenolic compounds with organic halides over a solid catalyst containing a metal or metal oxide. google.com This approach can produce aromatic ethers and a hydrogen halide byproduct. google.com

Another strategy is acid-catalyzed alkoxylation. In this approach, a phenol (B47542) can be reacted with an alcohol (in this case, butanol) in the presence of an acid catalyst. masterorganicchemistry.com The acid protonates the alcohol, converting the hydroxyl group into a good leaving group (water). The phenol then acts as a nucleophile to form the ether. However, O-alkylation to form the phenolic ether is often the most energetically favorable pathway under neutral conditions. researchgate.netacs.org High temperatures can also be employed in a catalytic Williamson ether synthesis (CWES) using weak alkylating agents like alcohols in the presence of catalytic amounts of alkali metal benzoate (B1203000) and phenolate. acs.orgresearchgate.net

Copper-catalyzed methods also present a viable route for C-O bond formation. These protocols can involve the coupling of arenes and alcohols to furnish aromatic ethers, often using a copper salt like Cu(OAc)₂ and an oxidant. researchgate.netrsc.org

Derivatization and Analogue Synthesis of this compound

Once synthesized, this compound can be further modified to create a variety of derivatives and analogues, allowing for the exploration of structure-activity relationships.

Functional Group Interconversions and Modifications

The structure of this compound contains several functional groups that can be chemically altered. The aryl ether bonds, while generally stable, can be cleaved under harsh conditions, for instance, using strong acids like hydrobromic acid. rsc.org

The aromatic ring itself is the most common site for derivatization via electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce new functional groups onto the benzene (B151609) ring, leading to a wide array of derivatives. slchemtech.com The positions of these substitutions are directed by the existing methoxy (B1213986) and butoxy groups.

Furthermore, the phenolic hydroxyl group can be regenerated through ether cleavage, which can then be used for subsequent reactions like esterification. rsc.org For instance, silylation is a common derivatization technique where a hydroxyl group is converted to a silyl (B83357) ether, which can be useful for analytical purposes or as a protecting group. researchgate.net

Synthesis of Structurally Related Guaiacol (B22219) Analogues with Varied Alkyl Chains

The synthetic framework for this compound, particularly the Williamson ether synthesis, is highly adaptable for creating a library of structurally related guaiacol analogues. By simply varying the alkylating agent, a range of 4-alkoxy-2-methoxyphenols can be produced.

For example, using ethyl iodide instead of a butyl halide would yield 4-Ethoxy-2-methoxyphenol. Similarly, propyl halides would produce 4-Propoxy-2-methoxyphenol. This strategy allows for the systematic modification of the alkyl chain length and structure, which can be crucial for tuning the molecule's physical and chemical properties. rsc.org Studies have been conducted on various guaiacol analogues to explore their properties, highlighting the importance of such synthetic flexibility. bohrium.comresearchgate.netresearchgate.net

| Analogue Name | Alkyl Chain | Alkylating Agent Example | Precursor |

|---|---|---|---|

| 4-Ethoxy-2-methoxyphenol | Ethyl (-C₂H₅) | Ethyl Bromide (CH₃CH₂Br) | 2-Methoxyphenol (Guaiacol) |

| 4-Propoxy-2-methoxyphenol | Propyl (-C₃H₇) | 1-Bromopropane (CH₃CH₂CH₂Br) | 2-Methoxyphenol (Guaiacol) |

| 4-Isopropoxy-2-methoxyphenol | Isopropyl (-CH(CH₃)₂) | 2-Bromopropane (CH₃CHBrCH₃) | 2-Methoxyphenol (Guaiacol) |

| 4-Pentyloxy-2-methoxyphenol | Pentyl (-C₅H₁₁) | 1-Bromopentane (CH₃(CH₂)₄Br) | 2-Methoxyphenol (Guaiacol) |

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are heavily dependent on the catalytic systems employed and their corresponding reaction mechanisms.

The Williamson ether synthesis proceeds via a classic SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This involves two main steps:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of 2-methoxyphenol, creating a nucleophilic phenoxide ion. chemistnotes.combrainly.com

Nucleophilic Attack: The phenoxide ion performs a backside attack on the primary alkyl halide (e.g., 1-bromobutane). This is a concerted step where the C-O bond forms simultaneously as the C-Br bond breaks, leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com

To facilitate this reaction, especially in industrial settings or with less reactive substrates, various catalytic systems are employed. Phase-transfer catalysis (PTC) is particularly common. wikipedia.orgphasetransfer.com Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers can transport the phenoxide ion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate. wikipedia.orggoogle.commdpi.com

In acid-catalyzed alkoxylation, the mechanism involves the protonation of the alcohol by an acid catalyst (e.g., H₂SO₄, sulfonic acid resins), making it a better electrophile by creating a good leaving group (H₂O). masterorganicchemistry.comacs.org The phenol then attacks this activated species.

Copper-catalyzed alkoxylation reactions offer another mechanistic pathway. For instance, copper(II) acetate (B1210297) can coordinate with the phenol, followed by activation of a C-H bond or reaction with an alcohol. rsc.orgbeilstein-journals.org The exact mechanism can vary but often involves oxidative addition and reductive elimination steps with the copper catalyst cycling between different oxidation states. researchgate.netustc.edu.cn

| Catalytic System | Synthetic Route | Key Features/Mechanism | Typical Conditions |

|---|---|---|---|

| Base (e.g., NaOH, KOH) | Williamson Ether Synthesis | Deprotonates phenol to form a strong nucleophile (phenoxide) for SN2 attack on an alkyl halide. chemistnotes.com | Aprotic solvent (DMF, Acetonitrile), 50-100 °C. wikipedia.org |

| Phase-Transfer Catalyst (PTC) (e.g., TBAB, 18-crown-6) | Williamson Ether Synthesis | Transfers phenoxide from aqueous/solid phase to organic phase, enhancing reaction rate. wikipedia.orgphasetransfer.com | Biphasic system (e.g., Toluene/Water), with base. google.com |

| Acid Catalyst (e.g., H₂SO₄, Sulfonic Acid Resin) | Direct Alkoxylation with Alcohol | Protonates alcohol to form a better leaving group (H₂O), which is then displaced by the phenol nucleophile. masterorganicchemistry.comacs.org | High temperature, neat or with a solvent. acs.org |

| Copper Catalyst (e.g., CuI, Cu(OAc)₂) | Copper-Catalyzed Alkoxylation | Facilitates C-O bond formation through various mechanisms, often involving oxidative addition/reductive elimination cycles. rsc.orgbeilstein-journals.org | Often requires a ligand and an oxidant (e.g., O₂), high temperatures. rsc.org |

Exploration of Lewis Acid Catalysis

Lewis acid catalysis offers a powerful tool for the formation of carbon-carbon and carbon-oxygen bonds in the synthesis of phenolic compounds. In the context of this compound, Lewis acids can be employed in both its direct synthesis via etherification and in subsequent functionalization reactions such as Friedel-Crafts acylation.

The synthesis of this compound can be envisioned through the Williamson ether synthesis, where guaiacol is reacted with a butyl halide. While this reaction is typically base-mediated, Lewis acids can also promote such etherifications. For instance, the use of water-tolerant Lewis acids like hafnium triflate (Hf(OTf)₄) has been shown to be effective in the Friedel-Crafts alkylation of guaiacol with benzylic alcohols, a reaction that proceeds via a stabilized carbocation intermediate. diva-portal.org A similar principle can be applied to the butoxylation of guaiacol.

Furthermore, Lewis acids are instrumental in the Friedel-Crafts acylation of activated aromatic rings like guaiacol derivatives. This reaction introduces an acyl group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates. The acylation of guaiacol with acetic acid, for example, has been studied using various Lewis acid catalysts, including ZnCl₂ and zeolites containing Lewis acidic sites. zenodo.orgresearchgate.net These studies provide insights into the reaction conditions and selectivity, which are crucial for the targeted synthesis of functionalized this compound derivatives.

Below is a table summarizing representative conditions for Lewis acid-catalyzed reactions on guaiacol and related phenols, which can be extrapolated for the synthesis and functionalization of this compound.

| Catalyst | Reactants | Reaction Type | Product(s) | Yield (%) | Reference |

| Hf(OTf)₄ | Vanillyl alcohol, Guaiacol | Friedel-Crafts Alkylation | Methoxylated Bisphenol | Varies | diva-portal.org |

| ZnCl₂ | Guaiacol, Acetic Acid | Friedel-Crafts Acylation | Hydroxyacetophenones | < 4 | zenodo.org |

| h-Beta (42) Zeolite | Guaiacol, Acetic Acid | O-Acylation | Guaiacol acetate | 96.1 | zenodo.org |

| Eu(NTf₂)₃ | Aromatic compounds, Carboxylic acids | Friedel-Crafts Acylation | Aromatic ketones | Good | researchgate.net |

This table presents data for reactions on guaiacol and other phenolic compounds as direct data for this compound was not available.

Investigation of Metal-Mediated Transformations

Metal-mediated transformations, particularly those catalyzed by palladium and copper, are indispensable for the strategic modification of aromatic compounds. These methods allow for the introduction of a wide range of functional groups onto the this compound scaffold, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed cross-coupling reactions, such as C-H arylation, are powerful methods for forming new carbon-carbon bonds. The direct arylation of electron-rich arenes, a category that includes this compound, can be achieved using palladium catalysts. For instance, the palladium-catalyzed direct arylation of 2,4-diarylpyrrolo[2,3-d]pyrimidines has been developed for the selective functionalization of the C6 position. rsc.org Similar strategies could be employed to introduce aryl groups at specific positions on the this compound ring, guided by the directing effects of the existing ether and methoxy groups.

Copper-catalyzed reactions, on the other hand, are particularly useful for the formation of carbon-heteroatom bonds, such as C-N bonds in amination reactions. The copper-catalyzed para-selective C-H amination of electron-rich arenes like anisole (B1667542) provides a direct route to arylamines. acs.org This methodology could be applied to this compound to introduce amine functionalities, which are common in bioactive molecules. The scope of amines in such reactions is broad, tolerating various functional groups. acs.org

The following table summarizes representative conditions for metal-mediated transformations on anisole and other relevant aromatic substrates, which serve as a model for the strategic modification of this compound.

| Catalyst / Ligand | Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Reference |

| Pd(OAc)₂ / NaOAc | Benzoylhydrazide | Iodobenzene | C-H Arylation | 2-Aryl benzoyl hydrazine | 68-70 | nih.gov |

| Cu(MeCN)₄BF₄ / DIPEA | Anisole | Morpholine | C-H Amination | 4-Morpholinoanisole | 85 | acs.org |

| CuI / CH₃ONa | 2-(2-bromophenyl)-1H-imidazole | Formamide | C-N Coupling/Cyclization | Imidazo[1,2-c]quinazoline | 71 | rsc.org |

| Pd(OAc)₂ / PCy₃*HBF₄ | Pyrrolo[2,3-d]pyrimidine | 4-Bromoanisole | C-H Arylation | 6-Arylpyrrolo[2,3-d]pyrimidine | 50 | rsc.org |

| Cu(MeCN)₄PF₆ / L1 | 5-ethynyl-3,5-diphenyloxazolidine-2,4-dione | 4-Chloroaniline | Propargylic Amination | α-Quaternary α-amino amide | 98 | acs.org |

This table presents data for reactions on various aromatic substrates as direct data for this compound was not available.

Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 2 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 4-Butoxy-2-methoxyphenol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The aromatic region is expected to show a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 6, influenced by the adjacent hydroxyl and butoxy groups, would likely appear as a doublet. The protons at positions 3 and 5 would also exhibit splitting due to coupling with each other, resulting in a doublet and a doublet of doublets, respectively.

The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet, typically in the range of 3.8-3.9 ppm. The butoxy group protons would show distinct signals: a triplet for the terminal methyl group (-CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-), a quintet for the next methylene group (-CH₂-), and a triplet for the methylene group attached to the phenolic oxygen (-O-CH₂-). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | m | 3H | Ar-H |

| ~5.5 - 6.0 | br s | 1H | Ar-OH |

| ~3.95 | t | 2H | Ar-O-CH₂- |

| ~3.85 | s | 3H | Ar-OCH₃ |

| ~1.75 | m | 2H | -O-CH₂-CH₂- |

| ~1.50 | m | 2H | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3H | -CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound is expected to show twelve distinct signals, corresponding to each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (100-160 ppm), with the carbons attached to oxygen atoms (C-1, C-2, and C-4) resonating at the lower end of this range. The methoxy carbon would have a characteristic signal around 55-60 ppm. The four carbons of the butoxy group would appear in the upfield region (10-70 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~150 | C-1 (C-OH) |

| ~148 | C-2 (C-OCH₃) |

| ~145 | C-4 (C-O-Bu) |

| ~115-125 | C-3, C-5, C-6 |

| ~68 | Ar-O-CH₂- |

| ~56 | Ar-OCH₃ |

| ~31 | -O-CH₂-CH₂- |

| ~19 | -CH₂-CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Application of Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. youtube.com For this compound, cross-peaks would be observed between the adjacent aromatic protons, as well as between the neighboring methylene protons of the butoxy chain. This helps to trace the proton-proton connectivity within the spin systems. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons. For instance, the proton signal of the methoxy group would show a cross-peak to the methoxy carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com It is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the C-2 aromatic carbon, and between the O-CH₂ protons of the butoxy group and the C-4 aromatic carbon, thus confirming the substitution pattern on the benzene ring. sdsu.eduyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. webassign.net A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butoxy and methoxy groups would be observed in the 2850-2960 cm⁻¹ range. libretexts.org

The C-O stretching vibrations are also prominent. The aryl-alkyl ether linkage (C-O-C of the butoxy group) and the aryl-methyl ether linkage (C-O-C of the methoxy group) would show strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The C-O stretching of the phenolic hydroxyl group would appear around 1200 cm⁻¹. Aromatic C=C stretching vibrations would be visible as a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3200-3600 | Broad, Strong | Phenolic O-H | Stretching |

| 3000-3100 | Medium | Aromatic C-H | Stretching |

| 2850-2960 | Strong | Aliphatic C-H | Stretching |

| 1450-1600 | Medium-Weak | Aromatic C=C | Stretching |

| 1200-1275 | Strong | Aryl-O-Alkyl | Asymmetric C-O Stretching |

| 1000-1075 | Strong | Aryl-O-Alkyl | Symmetric C-O Stretching |

Detailed Vibrational Mode Assignments and Conformational Analysis

A more in-depth analysis of the vibrational modes can be achieved by combining FT-IR and Raman spectroscopy with theoretical calculations. Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, thus providing complementary information to FT-IR. mst.or.jp For this compound, the symmetric breathing mode of the aromatic ring would be a strong feature in the Raman spectrum.

Detailed assignments of the fundamental vibrational modes, including stretching, bending, and torsional motions, can be made by performing quantum chemical calculations, such as Density Functional Theory (DFT). By comparing the calculated vibrational frequencies with the experimental FT-IR and Raman spectra, a comprehensive understanding of the molecule's vibrational dynamics can be obtained. This analysis can also provide insights into the conformational preferences of the flexible butoxy chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. The theoretical monoisotopic mass of this compound can be calculated from the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for this compound

| Element | Count | Exact Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.00000 | 132.00000 |

| Hydrogen (¹H) | 16 | 1.00783 | 16.12528 |

| Oxygen (¹⁶O) | 3 | 15.99491 | 47.98473 |

| Total | | | 196.10995 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺• or a protonated molecule [M+H]⁺ very close to this calculated value. This high-accuracy measurement provides strong evidence for the elemental composition C₁₁H₁₆O₃, unambiguously distinguishing it from other compounds with the same nominal mass.

In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern is reproducible and serves as a molecular fingerprint, offering valuable structural information. While a specific experimental spectrum for this compound is not widely published, a predicted fragmentation pattern can be deduced based on the known behavior of phenols, and aromatic ethers. echemi.comalibaba.com

Key expected fragmentation pathways include:

Alpha-Cleavage at the Ether: The bond between the oxygen and the butyl group is a likely site for cleavage. This can result in the loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butyl radical (•C₄H₉, 57 Da).

Loss of the Methoxy Group: Cleavage of the methyl group from the methoxy ether can occur, resulting in the loss of a methyl radical (•CH₃, 15 Da).

Cleavage of the Butyl Chain: The butyl group itself can fragment, leading to the loss of smaller alkyl radicals. echemi.com

Formation of a Stable Benzylic Ion: The aromatic ring provides stability to resulting cations, making fragments containing the ring prominent in the spectrum.

Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Description |

|---|---|---|

| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion (Parent Peak) |

| 140 | [C₇H₈O₃]⁺• | Loss of butene (C₄H₈) from the butoxy group |

| 139 | [C₇H₇O₃]⁺ | Loss of a butyl radical (•C₄H₉) |

| 125 | [C₇H₅O₂]⁺ | Subsequent loss of a methyl radical from the m/z 140 fragment |

X-ray Crystallography for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted in a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell (the basic repeating unit of the crystal lattice) can be generated. From this map, the precise coordinates of each atom can be determined.

As of now, a publicly available single-crystal X-ray structure for this compound has not been reported. However, such an analysis would provide invaluable data, including:

Bond Lengths and Angles: Confirming the covalent framework of the molecule.

Conformation: Revealing the orientation of the methoxy and butoxy groups relative to the phenyl ring, including the torsion angles of the flexible butyl chain.

Planarity: Determining the degree of planarity of the benzene ring.

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions would be expected to dictate its solid-state architecture.

The most significant interaction would likely be hydrogen bonding . The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. It would be expected to form a hydrogen bond with an electronegative atom on an adjacent molecule. The most likely acceptors are the oxygen atom of the hydroxyl group or one of the ether oxygen atoms. This could lead to the formation of common supramolecular motifs like dimers or chains.

Other interactions contributing to the stability of the crystal lattice would include:

Van der Waals Forces: These are attractive forces between the nonpolar regions of the molecules, particularly the aliphatic butyl chains.

C-H•••π Interactions: Weak interactions may occur between C-H bonds of the alkyl chains and the aromatic π-system of a neighboring molecule.

The interplay of these forces determines the final crystal packing, influencing physical properties such as melting point and density.

Advanced Analytical Methodologies for Detection and Characterization of 4 Butoxy 2 Methoxyphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures into their individual components. For 4-Butoxy-2-methoxyphenol, several chromatographic techniques are particularly effective.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique that separates volatile compounds based on their boiling points and interactions with a stationary phase within a column. etamu.edu When coupled with a mass spectrometer (MS), which identifies compounds by their mass-to-charge ratio, the resulting GC-MS system provides a powerful tool for both qualitative and quantitative analysis. etamu.edu

GC-MS analysis of phenolic compounds like this compound often involves the separation of various isomers and related substances. osha.gov The retention time in the GC column helps in the initial identification, which is then confirmed by the mass spectrum. etamu.edu For instance, in the analysis of methoxyphenol isomers, a GC system can be programmed with specific temperature ramps to ensure optimal separation. osha.gov The NIST WebBook provides gas chromatography data for this compound, which can be used as a reference for its identification. nist.gov Research has demonstrated the use of GC-MS to identify and quantify a wide array of phytochemicals, including phenolic compounds, in various extracts. innovareacademics.inresearchgate.net In some cases, chemical derivatization may be employed to enhance the volatility of the analyte, making it more amenable to GC analysis. jfda-online.com

Table 1: GC-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Value/Condition | Source |

|---|---|---|

| Column Type | DB-5ms capillary column | copernicus.org |

| Injector Temperature | 240 °C | osha.gov |

| Carrier Gas | Helium or Nitrogen | etamu.edu |

| Oven Program | 80 °C for 0 min, then increase 10 °C/min to 160°C | osha.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer | etamu.eduosha.gov |

| MS Ionization Mode | Electron Impact (EI+) | copernicus.org |

Note: This table presents typical parameters used for the analysis of methoxyphenol isomers, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their affinity for a stationary phase and a liquid mobile phase. onlinescientificresearch.com It is particularly well-suited for the analysis of less volatile or thermally sensitive compounds like many phenolics. A reverse-phase (RP) HPLC method has been described for the analysis of this compound, utilizing a C18 column and a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

When coupled with mass spectrometry (LC-MS), the technique offers enhanced sensitivity and selectivity, allowing for the confident identification and quantification of compounds in complex mixtures. mdpi.com For instance, LC-MS is instrumental in identifying phenolic compounds in food samples and other complex matrices. bldpharm.com The use of advanced detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides detailed and accurate phenolic profiles. mdpi.com

Table 2: HPLC and LC-MS Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Particle Size | 3 µm for UPLC applications | sielc.com |

Note: These conditions are based on a published method for the analysis of this compound.

Multi-Dimensional Chromatographic Approaches (e.g., 2D-LC, 2D-GC)

For exceptionally complex samples, one-dimensional chromatography may not provide sufficient resolution. In such cases, multi-dimensional chromatography, such as two-dimensional liquid chromatography (2D-LC) or two-dimensional gas chromatography (2D-GC), offers significantly enhanced separation power. onlinescientificresearch.commdpi.com

2D-LC combines two different chromatographic systems, often with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography), to achieve a much higher peak capacity. mdpi.comaustinpublishinggroup.com This is particularly beneficial for analyzing complex mixtures of phenolic compounds that may co-elute in a single-dimensional system. mdpi.comnih.gov Similarly, 2D-GC can provide enhanced resolution for complex volatile samples by using two columns with different selectivities. elementar.comkau.edu.sa These techniques are powerful for the comprehensive profiling of phenolic compounds in intricate matrices like food and environmental samples. scispace.comembrapa.br

Electrochemical Analysis Techniques

Electrochemical methods provide an alternative and often complementary approach to chromatographic techniques for the analysis of redox-active compounds like this compound.

Cyclic Voltammetry and Other Voltammetric Methods

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of a substance. fu-berlin.de In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. palmsens.com The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. researchgate.net

The electrochemical behavior of phenolic compounds, including methoxyphenols, has been extensively studied using voltammetric methods. researchgate.netmdpi.com These compounds can be detected by electrooxidation at various electrode materials, such as glassy carbon electrodes. researchgate.net The oxidation potentials of polyphenols are often pH-dependent, shifting to lower values as the pH increases. researchgate.net The development of chemically modified electrodes can enhance the sensitivity and selectivity of these measurements. nih.govrsc.org

Study of Redox Properties and Electron Transfer Mechanisms

The antioxidant activity of phenolic compounds is intrinsically linked to their redox properties and the mechanisms by which they can donate an electron or a hydrogen atom. researchgate.net The study of these mechanisms, such as proton-coupled electron transfer (PCET) and sequential proton loss electron transfer (SPLET), is crucial for understanding their biological and chemical reactivity. mdpi.comjst.go.jp

Electrochemical techniques, in conjunction with computational methods, are powerful tools for elucidating these electron transfer mechanisms. mdpi.comacs.org The oxidation potential measured by cyclic voltammetry can be correlated with the ability of a phenolic compound to scavenge free radicals. researchgate.net The transfer of an electron is a key step in the antioxidant action of many phenolic compounds. researchgate.net The redox potential of a phenol (B47542) is influenced by its chemical structure, including the presence and position of substituent groups on the aromatic ring. researchgate.net

Development of Electrochemical Sensors for Related Phenolic Analytes

The direct electrochemical detection of this compound is a specialized area of research. However, significant progress has been made in the development of electrochemical sensors for a wide range of structurally related phenolic compounds. These advancements provide a strong foundation for creating sensors tailored to this compound. The underlying principle for the electrochemical detection of phenols is the oxidation of the hydroxyl group on the aromatic ring, which generates a measurable electrical signal (e.g., current or potential). processsensing.com The key challenge lies in developing electrodes that are sensitive, selective, stable, and resistant to fouling from oxidation byproducts. nih.gov

Research in this field primarily focuses on the modification of working electrodes to enhance their analytical performance. mdpi.comnih.gov These modifications often involve the use of nanomaterials, polymers, and biological recognition elements to improve catalytic activity and analyte specificity.

Electrode Modification Strategies:

Nanomaterial-Based Modifications: Nanomaterials are extensively used due to their high surface-to-volume ratio, excellent conductivity, and catalytic properties. mdpi.com Materials such as multi-walled carbon nanotubes (MWCNTs), graphene, and metal oxide nanoparticles (e.g., iron(II,III) oxide, cobalt(II,III) oxide) significantly amplify the electrochemical signal. mdpi.commdpi.com For instance, a glassy carbon electrode (GCE) modified with cobalt(II,III) oxide (Co₃O₄) demonstrated a low detection limit of 0.1 µM for both hydroquinone (B1673460) and catechol. mdpi.com Similarly, modifying a screen-printed carbon electrode (SPCE) with a composite of single-wall carbon nanotubes (SWCNTs) and a conducting polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), yielded impressive performance for the detection of phenol and various chlorophenols. nih.gov

Polymer-Based Modifications: Conducting polymers and molecularly imprinted polymers (MIPs) are another cornerstone of modern sensor development. bhu.ac.in Conducting polymers create a stable and highly conductive film on the electrode surface, facilitating electron transfer. nih.gov Molecularly Imprinted Polymers (MIPs) offer a pathway to high selectivity. mdpi.com In this technique, a polymer network is formed around a "template" molecule (the analyte or a close structural analog). mdpi.com Subsequent removal of the template leaves behind recognition cavities that are sterically and chemically complementary to the target analyte. mdpi.com A novel MIP sensor developed for 4,4′-methylene diphenyl diamine (MDA), an aromatic amine, utilized chitosan (B1678972) nanoparticles electrodeposited on an MWCNT-modified GCE, achieving a very low detection limit of 15 nM. mdpi.com

Enzyme-Based Biosensors: Biosensors leverage the high specificity of biological molecules. For phenolic compounds, enzymes like tyrosinase, laccase, and peroxidase are commonly used. scirp.orgirispublishers.com These oxidoreductase enzymes catalyze the oxidation of phenols to quinones, which are then electrochemically reduced at the electrode surface. irispublishers.com This process allows for highly sensitive and selective detection at low potentials, which minimizes interference from other electroactive species in complex samples like wastewater or food. scirp.orgirispublishers.com

Research Findings and Performance:

The performance of various electrochemical sensors for phenolic compounds is summarized in the table below. These examples highlight the effectiveness of different modification strategies in achieving low detection limits and wide linear ranges for analytes structurally related to this compound.

Interactive Data Table: Performance of Electrochemical Sensors for Phenolic Analytes

| Analyte(s) | Electrode Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Hydroquinone (HQ), Catechol (CC) | Co₃O₄ Nanoparticles / Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 1–500 µM | 0.1 µM | mdpi.com |

| Phenol | SWCNT/PEDOT / Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | Not Specified | Not Specified | nih.gov |

| 2,4,6-Trichlorophenol | SWCNT/PEDOT / Screen-Printed Carbon Electrode (SPCE) | Cyclic Voltammetry (CV) | Not Specified | Not Specified | nih.gov |

| Sinapic Acid, Syringic Acid, Rutin | Fe₃O₄ Nanoparticles / Carbon Paste Electrode (CPE) | Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | mdpi.com |

| 4,4′-Methylene diphenyl diamine (MDA) | Molecularly Imprinted Polymer (Chitosan) / MWCNT / GCE | Not Specified | 0.5–100 µM | 15 nM | mdpi.com |

| Phenol | Sodium Polyacrylate / Screen-Printed Electrode | Voltammetry | 0.1–1.0 ppmv (gaseous) | Low ppbv range | acs.org |

These methodologies demonstrate a robust and advancing framework for the electrochemical detection of phenolic compounds. The synergistic use of nanomaterials for signal amplification and selective modifiers like MIPs or enzymes provides a clear path toward developing a dedicated sensor for this compound, enabling its rapid and accurate quantification in various matrices.

Biological and Biochemical Activities of 4 Butoxy 2 Methoxyphenol: Mechanistic Investigations in Vitro Studies

Anti-inflammatory Mechanisms of Action

Detailed in vitro studies on the anti-inflammatory mechanisms of 4-Butoxy-2-methoxyphenol are not available in the reviewed scientific literature. Consequently, there is no specific data on its ability to modulate pro-inflammatory mediators, inhibit key inflammatory enzymes, or influence cellular signaling pathways involved in inflammation. A singular patent application has suggested that Vanillyl Butyl Ether may decrease levels of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by lipopolysaccharide (LPS). However, this preliminary finding has not been substantiated in peer-reviewed scientific journals and lacks the detailed mechanistic data required for a thorough scientific assessment.

There is no available scientific data from in vitro assays to demonstrate the effect of this compound on the production of nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation.

Scientific studies detailing the inhibitory activity of this compound against the enzymes inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), or 15-Lipoxygenase (15-LOX) have not been identified. Therefore, no data on its potential to target these key enzymes in the inflammatory cascade can be presented.

The effects of this compound on critical inflammatory and antioxidant signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, have not been investigated in published in vitro studies.

There is no information available regarding the investigation of this compound's role in the post-transcriptional regulation of inflammatory gene expression.

Evaluation of Antioxidant Properties

No peer-reviewed studies presenting data from in vitro assays on the radical scavenging activity of this compound, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, were found. Therefore, its potential as an antioxidant remains scientifically unconfirmed.

Understanding Electron Transfer and Hydrogen Atom Transfer Mechanisms

The antioxidant and biological activities of phenolic compounds, including this compound, are largely governed by their ability to participate in reactions involving electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.com These mechanisms are fundamental to their capacity to neutralize free radicals and interact with biological targets.

Hydrogen Atom Transfer (HAT): The primary mechanism for the radical-scavenging activity of phenols is HAT. This process involves the direct transfer of a hydrogen atom (a proton and an electron) from the phenolic hydroxyl (-OH) group to a free radical, effectively neutralizing it. mdpi.comorganic-chemistry.org The efficiency of this process is dictated by the bond dissociation energy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.

For this compound, the structural arrangement significantly influences the HAT mechanism.

Ortho-Methoxy Group: The presence of a methoxy (B1213986) group (-OCH₃) at the ortho position to the hydroxyl group provides substantial stabilization to the phenoxyl radical formed after hydrogen donation. archivesofmedicalscience.com This stabilization occurs through resonance, delocalizing the unpaired electron across the aromatic ring and the methoxy group, which lowers the energy of the radical and makes the parent phenol (B47542) a more effective hydrogen donor.

Para-Butoxy Group: The butoxy group (-OC₄H₉) at the para position is an electron-donating group. This electronic effect further stabilizes the incipient phenoxyl radical, potentially lowering the O-H BDE and enhancing the rate of hydrogen atom transfer. rsc.org

Electron Transfer (ET): In addition to HAT, phenolic compounds can undergo electron transfer, often as part of a sequential process like Sequential Proton-Loss Electron Transfer (SPLET) or a single-step process. In the context of antioxidant activity, the key step is the transfer of an electron to a radical, followed by proton transfer. The propensity for a molecule to donate an electron is related to its ionization potential. Studies on various 2-methoxyphenols have shown a linear relationship between their antioxidant activity and their ionization potential, indicating the role of electron-donating capabilities. nih.gov The electron-donating nature of both the ortho-methoxy and para-butoxy substituents on the phenol ring of this compound would be expected to facilitate this electron transfer process.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Correlation of Chemical Structure with Observed Biological Effects

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For the 4-substituted-2-methoxyphenol scaffold, to which this compound belongs, several key structural features have been correlated with biological effects such as antitumor, antioxidant, and enzyme inhibitory activities. nih.govnih.gov

Role of the 4-Position Substituent: The nature of the substituent at the 4-position of the 2-methoxyphenol ring is a critical determinant of biological activity. Studies on a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs revealed that the lipophilicity of the 4-position substituent is significantly correlated with affinity for serotonin (B10506) receptors. nih.gov For instance, increasing the alkyl chain length at this position can modulate the compound's interaction with receptor binding pockets. While not directly studying this compound, this suggests that the size and lipophilicity of the butoxy group are crucial for its specific biological interactions. In studies of other phenolic compounds, the length and functionality of this side chain have been shown to impact antiproliferative activity. nih.govresearchgate.net

Importance of the Hydroxylated Biphenyl Unit: Dimerization of 4-substituted-2-methoxyphenols into hydroxylated biphenyls often leads to enhanced biological activity. nih.govresearchgate.net These dimeric structures can exhibit higher antioxidant activity and are generally less toxic than their corresponding phenolic monomers. researchgate.net The C2-symmetric nature of these dimers can enhance binding affinity to protein targets. archivesofmedicalscience.com For example, certain curcumin-biphenyl derivatives, synthesized from 4-substituted-2-methoxyphenol starting materials, have demonstrated significant growth inhibitory activities against malignant melanoma cell lines. nih.govresearchgate.net

Influence of Other Ring Substituents: The presence and position of other functional groups on the aromatic ring are also vital. As mentioned, the ortho-methoxy group is a common feature in many bioactive natural phenols and is crucial for stabilizing the phenoxyl radical, a key aspect of antioxidant activity. archivesofmedicalscience.com In the development of inhibitors for the 12-lipoxygenase enzyme, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide showed that the 2-hydroxy-3-methoxy substitution pattern was essential for potent and selective inhibition. nih.gov

The following table summarizes SAR insights from related 4-substituted phenolic compounds.

| Structural Moiety | Modification | Observed Biological Effect | Reference(s) |

| 4-Position Substituent | Variation in alkyl chain length and lipophilicity | Correlates with receptor binding affinity and antiplasmodial activity. | nih.govmdpi.com |

| Phenolic Core | Dimerization to form C2-symmetric biphenyls | Often enhances antioxidant and antiproliferative activities compared to monomers. | archivesofmedicalscience.comnih.govresearchgate.net |

| Ortho-Position Substituent | Presence of a methoxy group | Stabilizes the phenoxyl radical, enhancing antioxidant potential. | archivesofmedicalscience.com |

| Overall Substitution Pattern | Optimization of substituents on a 2-hydroxy-3-methoxybenzyl scaffold | Led to potent and selective nM inhibitors of 12-lipoxygenase. | nih.gov |

Rational Design Principles for Enhanced Bioactivity

Rational design utilizes SAR data to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The principles derived from studying the 4-substituted-2-methoxyphenol scaffold can be applied to design novel bioactive agents.

Modulating Lipophilicity: As SAR studies have shown a correlation between the lipophilicity of the 4-position substituent and biological activity, a key design principle is the optimization of this property. nih.gov For this compound, analogs could be designed with varying alkyl chain lengths (e.g., propoxy, pentoxy) or by introducing polar functional groups to the alkyl chain to fine-tune the molecule's lipophilicity for a specific target, thereby improving absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Exploiting Symmetry and Dimerization: The observation that hydroxylated biphenyls derived from 2-methoxyphenols show enhanced activity suggests a valuable design strategy. nih.govresearchgate.net Creating symmetric dimers of this compound or related structures could lead to compounds with higher binding affinity for target proteins or enzymes. archivesofmedicalscience.com This approach leverages the potential for a single molecule to interact with two binding sites simultaneously.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models provide a computational framework for rational design. nih.gov By developing mathematical models that correlate structural descriptors (such as electronic properties and molecular shape) with biological activity, it is possible to predict the potency of virtual compounds before synthesis. nih.govaaai.org For the 2-methoxyphenol class, QSAR studies have been used to predict cytotoxicity and cyclooxygenase-2 (COX-2) inhibition. nih.gov Such models could be developed for this compound analogs to guide the selection of substituents that are predicted to maximize a desired biological effect, such as designing new antimicrobial or antiviral agents. nih.govaaai.org

Scaffold Hopping and Bioisosteric Replacement: Another design principle involves keeping the core pharmacophore (e.g., the 2-methoxyphenol group) intact while modifying other parts of the molecule. This can involve replacing the butoxy group with bioisosteres—different functional groups with similar physical or chemical properties—to improve potency or metabolic stability. For instance, the development of potent 12-lipoxygenase inhibitors involved extensive medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold to achieve nanomolar potency and favorable ADME profiles. nih.gov This highlights a rational approach where an initial hit compound is systematically modified to enhance its drug-like properties.

Environmental Fate, Biodegradation, and Chemical Degradation Pathways of 4 Butoxy 2 Methoxyphenol

Microbial Degradation and Biotransformation

The breakdown of organic compounds by microorganisms is a critical process in environmental remediation. The ability of microbial communities to degrade 4-Butoxy-2-methoxyphenol is dependent on the presence of specific microorganisms and the metabolic pathways they employ.

Identification and Characterization of Microorganisms Capable of Degradation

While specific studies identifying microorganisms that degrade this compound are not abundant in the provided search results, research on related alkyl ethers and phenolic compounds offers insights into the types of microbes that could potentially metabolize it.

Bacteria from the genera Pseudomonas, Rhodococcus, Gordonia, and Sphingobium have been identified as capable of degrading various aromatic and ether-containing compounds. nih.govresearchgate.netresearchgate.netnih.gov For instance, several bacterial strains, including Pseudomonas putida and Gordonia terrae, have been isolated for their ability to degrade 2-butoxyethanol (B58217), a compound with a butoxy group. researchgate.netnih.gov These strains were also capable of growing on other related ether compounds. nih.gov

Sphingobium xenophagum Bayram has been shown to degrade 4-t-butoxyphenol, indicating a capability to handle a butoxy substituent on a phenol (B47542) ring. asm.org Furthermore, microbial consortia, often found in environments like activated sludge, can be more effective at degrading complex compounds than single strains due to synergistic actions. researchgate.netfrontiersin.org Fungi, such as those from the genera Aspergillus, Cunninghamella, and Rhizopus, are also known to be involved in the biotransformation of a wide range of organic molecules, including those with phenolic and ether structures. mdpi.cominteresjournals.orgfrontiersin.org

Table 1: Examples of Microorganisms Degrading Related Compounds

| Microorganism Genus | Related Compound Degraded | Reference |

| Pseudomonas | Phenol, 2-Butoxyethanol | nih.govnih.gov |

| Rhodococcus | Alkyl ethers | researchgate.net |

| Gordonia | 2-Butoxyethanol | researchgate.netnih.gov |

| Sphingobium | 4-t-Butoxyphenol | asm.org |

| Aspergillus | Diterpenes | mdpi.com |

| Cunninghamella | Steroids, Alkaloids | interesjournals.orgfrontiersin.org |

| Rhizopus | Diterpenes | mdpi.com |

Elucidation of Microbial Metabolic Pathways (e.g., Aromatic Ring Cleavage, Side Chain Metabolism)

The microbial degradation of aromatic compounds like this compound typically involves two main stages: initial modification of the side chains and subsequent cleavage of the aromatic ring. mdpi.com

For alkoxyphenols, a common initial step is the O-dealkylation of the ether bond. researchgate.netnih.gov In the case of this compound, this could involve the removal of the butyl group from the butoxy side chain or the methyl group from the methoxy (B1213986) side chain. The degradation of 2-butoxyethanol by several bacterial strains was found to proceed via oxidation to 2-butoxyacetic acid, followed by cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.gov

Another potential pathway is ipso-substitution, where the butoxy group is displaced. Studies on the degradation of 4-t-butoxyphenol by Sphingobium xenophagum Bayram revealed an ipso-substitution mechanism. asm.org

Following the modification or removal of the side chains, the resulting phenolic intermediate, often a catechol or protocatechuate derivative, undergoes aromatic ring cleavage. nih.govjmb.or.kr This is a critical step that breaks down the stable benzene (B151609) ring, leading to simpler, aliphatic molecules that can be further metabolized through central metabolic pathways like the β-ketoadipate pathway. jmb.or.kr

Role of Specific Enzymes in Biotransformation Processes

The biotransformation of compounds like this compound is catalyzed by specific enzymes. Monooxygenases and dioxygenases are key enzymes in the initial steps of degradation.

Cytochrome P450 monooxygenases are known to be involved in the O-dealkylation of a variety of ether compounds. nih.govnih.gov A cytochrome P-450 from a Moraxella species that grows on guaiacol (B22219) (2-methoxyphenol) has been purified and shown to interact with other 2-alkoxyphenols, including 2-butoxyphenol. nih.gov

Toluene 2-monooxygenase from Burkholderia cepacia has demonstrated the ability to oxidize butyl methyl ether. nih.gov

Protocatechuate 3,4-dioxygenase is an example of a ring-cleavage enzyme that plays a crucial role in the degradation of aromatic compounds by breaking the aromatic ring of protocatechuic acid, a common intermediate in the degradation of various phenolic compounds. jmb.or.kr

The induction of these enzymes is often substrate-dependent, meaning their production by the microorganism increases in the presence of the target compound or similar structures.

Chemical Degradation Kinetics and Mechanisms

In addition to microbial action, chemical processes can also contribute to the degradation of this compound in the environment.

Modeling of Degradation Kinetics (e.g., Single First-Order, Double First-Order in Parallel, Nth-Order Models)

The rate at which a compound degrades can be described by various kinetic models. While specific kinetic studies for this compound were not found, the degradation of other phenolic compounds has been successfully modeled. nih.gov

First-order kinetics are commonly used to describe degradation processes where the rate of degradation is directly proportional to the concentration of the compound.

More complex models, such as Monod kinetics , which account for microbial growth, or the Luong-Levenspiel model , which includes substrate inhibition at high concentrations, have been applied to the biodegradation of phenol by Pseudomonas and Bacillus species. nih.gov

The choice of model depends on the specific conditions and the complexity of the degradation process. For instance, the degradation of phenol by Pseudomonas aeruginosa was described by specific rates that varied with the initial concentration of the substrate. nih.gov

Investigation of Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment technologies that generate highly reactive oxygen species, particularly hydroxyl radicals (•OH), to degrade persistent organic pollutants. ttu.eekirj.eemdpi.commrforum.com These processes are considered effective for the remediation of water and soil contaminated with a wide range of organic compounds. ttu.ee

Several AOPs could potentially be applied to the degradation of this compound:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺) to produce hydroxyl radicals. ttu.eemdpi.com

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH. ttu.eekirj.eemdpi.com

UV/H₂O₂ and UV/O₃: The combination of ultraviolet (UV) radiation with hydrogen peroxide or ozone enhances the generation of hydroxyl radicals, leading to more efficient degradation. kirj.ee

AOPs are designed to achieve complete mineralization of organic pollutants, converting them into carbon dioxide, water, and inorganic ions. mrforum.com The effectiveness of a particular AOP depends on factors such as the chemical structure of the pollutant, pH, and the presence of other substances in the environmental matrix. ttu.ee

Table 2: Common Advanced Oxidation Processes (AOPs)

| AOP Method | Description | Reference |

| Fenton Process | Uses Fe²⁺ and H₂O₂ to generate hydroxyl radicals. | mdpi.com |

| Ozonation | Employs ozone (O₃) as a strong oxidant. | mdpi.com |

| UV/H₂O₂ | Combines UV light and hydrogen peroxide for enhanced radical production. | kirj.ee |

| UV/O₃ | Utilizes UV light and ozone to increase oxidative power. | kirj.ee |

Theoretical and Computational Chemistry Approaches to 4 Butoxy 2 Methoxyphenol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Butoxy-2-methoxyphenol, offering a detailed view of its electronic structure and energy landscape.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in this compound, known as geometry optimization, and to calculate its total energy. These calculations are foundational for understanding the molecule's stability and reactivity.

Researchers often employ various levels of theory and basis sets to achieve accurate results. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used combination for optimizing the geometry of phenolic compounds. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

The calculated total energy of the optimized structure is a key parameter that reflects the molecule's stability. Different computational methods may yield slightly different energy values, but they provide a reliable relative measure for comparing the stability of different conformations or isomers of this compound.

Analysis of Electronic Structure (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its chemical reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites |

Prediction and Interpretation of Vibrational and Electronic Spectra

Quantum chemical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features to vibrational modes or electronic transitions.

Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, yield the characteristic stretching, bending, and torsional frequencies of the molecule's functional groups. For this compound, these calculations would predict the vibrational modes associated with the O-H stretch of the phenolic group, the C-O stretches of the ether linkages, and the various C-H and C-C vibrations of the aromatic ring and the butyl chain.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra. This method calculates the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Visible spectrum. For this compound, the predicted spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within this compound. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, bonding orbitals, and antibonding orbitals.

NBO analysis can quantify the delocalization of electron density from filled lone pair or bonding orbitals to empty antibonding orbitals. These interactions, known as hyperconjugation, contribute to the molecule's stability. For this compound, NBO analysis would reveal interactions such as the delocalization of the oxygen lone pairs into the antibonding orbitals of the aromatic ring, which influences the molecule's electronic properties and reactivity. The analysis also provides information on the hybridization of atomic orbitals and the charge distribution at each atomic center.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular Docking for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it interacts with a target protein. This method is instrumental in drug discovery and in understanding the biological activity of molecules.

The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to evaluate the quality of the fit. The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. The results of a molecular docking study can identify the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For example, it could be docked into the active site of enzymes like tyrosinase or cyclooxygenase to investigate its potential as a whitening agent or an anti-inflammatory agent, respectively. The docking results would provide a structural basis for its observed or potential biological effects.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. nih.gov This approach allows researchers to observe the conformational changes, stability, and interaction dynamics of a ligand when it binds to a biological target, such as a protein. ekb.eg

In studies of eugenol (B1671780) derivatives, including the structurally similar 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol, MD simulations were employed to validate the results of initial docking predictions and to assess the stability of the ligand-protein complex. uminho.pt After identifying potential biological targets through in silico screening, MD simulations are performed on the complexes formed between the ligand and the highest-ranking target proteins. uminho.pt

These simulations provide detailed insights into the flexibility of the complex and the specific interactions that stabilize the binding. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the structural stability of the protein-ligand complex throughout the simulation.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues from their time-averaged position. This helps identify flexible regions of the protein upon ligand binding. ekb.eg

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure during the simulation. Significant changes in Rg can indicate conformational changes or unfolding. ekb.eg

Interaction Analysis: Simulations allow for a detailed analysis of the hydrogen bonds and hydrophobic interactions formed between the ligand and the protein, which are crucial for binding affinity and stability. uminho.pt

For the eugenol derivative 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol, MD simulations were conducted on its complexes with the two most probable targets predicted from screening: Odorant binding protein 1 (OBP1) and Acetylcholinesterase (AChE). uminho.pt The simulations were used to validate the docking predictions and to calculate the binding free energies of association, confirming the stability of the interactions. uminho.pt

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein-ligand complex from an initial reference structure over time. | Indicates the overall stability of the complex. A stable RMSD suggests the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. ekb.eg |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Assesses the overall compactness of the protein. Changes can indicate ligand-induced conformational shifts. ekb.eg |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time. | Quantifies a critical component of specific ligand-protein recognition and binding stability. |

In Silico Prediction of Potential Biological Targets

Identifying the biological targets of a chemical compound is a crucial step in understanding its mechanism of action. In silico target prediction, also known as target fishing, utilizes computational methods to identify potential protein targets for a given small molecule based on its chemical structure. nih.gov This approach is significantly faster and more cost-effective than traditional experimental screening.

One common method is inverted virtual screening (IVS). In this approach, a single ligand of interest is computationally "docked" against a large library of known protein structures. The proteins are then ranked based on their predicted binding affinity for the ligand, highlighting the most probable biological targets.

This methodology was applied in a study on eugenol derivatives to find potential insecticidal targets for compounds including 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol. uminho.pt The researchers screened the compound against 23 common pesticide targets. researchgate.netuminho.pt The screening produced a ranked list of potential targets based on scoring functions that estimate the binding affinity. uminho.pt

The top two predicted targets for the eugenol derivative were identified as Odorant binding protein 1 (OBP1) and Acetylcholinesterase (AChE). uminho.pt These predictions were then carried forward for further validation using the molecular dynamics simulations described in the previous section. uminho.pt This integrated computational approach—from broad screening to detailed dynamic simulation—provides a powerful pipeline for hypothesizing and validating the biological activity of chemical compounds.

Table 2: Predicted Biological Targets for a Structurally Related Eugenol Derivative

| Rank | Predicted Target | Target Class | Rationale for Prediction |

| 1 | Odorant binding protein 1 (OBP1) | Insect Olfaction | Achieved the best score in inverted virtual screening across multiple scoring functions. uminho.pt |

| 2 | Acetylcholinesterase (AChE) | Neurotransmission | Ranked as the second most likely target based on docking scores. uminho.pt |

This table is based on findings for the related compound 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol as a representative example of the in silico prediction process. uminho.pt

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-2-methoxyphenol, and how can purity be maximized?

Methodological Answer: this compound can be synthesized via alkylation of 2-methoxyphenol using butyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF). Reaction parameters such as temperature (80–100°C), solvent polarity, and catalyst choice significantly influence yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity . Monitoring by TLC and HPLC (C18 column, UV detection at 280 nm) ensures purity. For scale-up, consider solvent recycling and catalyst recovery to reduce costs.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy and butoxy groups). ¹³C NMR confirms substitution patterns .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ expected at m/z 212) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (ACN/water, 0.1% formic acid) for purity assessment. Cross-validate with certified reference standards if available.

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer: Refer to the Safety Data Sheet (SDS) for hazard mitigation:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods during synthesis.

- Storage : Inert atmosphere (N₂), amber glass bottles at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Emergency eyewash/shower stations must be accessible.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Methodological Answer: